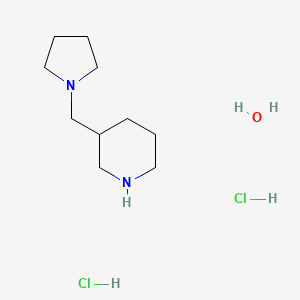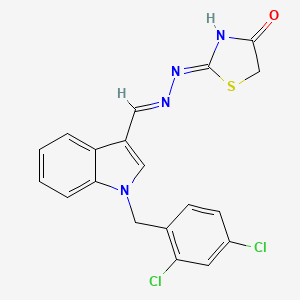
3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, it is important to note that this compound has also been used in scientific research for its potential therapeutic applications. In
Wirkmechanismus
3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased energy, mood elevation, and analgesia. 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has also been shown to have some affinity for the serotonin transporter, although its effects on serotonin levels are not as well understood.
Biochemical and Physiological Effects:
3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to reduced blood flow to vital organs. In addition, 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has been shown to cause oxidative stress and neurotoxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has been shown to have potent effects on dopamine and norepinephrine levels, making it a useful tool for studying the role of these neurotransmitters in the brain. However, one limitation of 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate is that it has a high potential for abuse and can be toxic at high doses, making it difficult to use in human studies.
Zukünftige Richtungen
There are a number of future directions for research on 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate. One area of interest is the development of new analogs with improved therapeutic potential and reduced toxicity. Additionally, further studies are needed to better understand the effects of 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate on serotonin levels and the potential for neurotoxicity. Finally, more research is needed to explore the potential therapeutic applications of 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate, particularly as a treatment for depression, anxiety, and other mood disorders.
Synthesemethoden
3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of piperonal with ammonium formate and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of piperonal with methylamine and sodium cyanoborohydride. The Mannich reaction involves the reaction of piperonal with formaldehyde and pyrrolidine.
Wissenschaftliche Forschungsanwendungen
3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has been studied for its potential therapeutic applications, particularly as a treatment for depression, anxiety, and other mood disorders. In animal studies, 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy and mood elevation. Additionally, 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has been shown to have analgesic properties, making it a potential treatment for pain.
Eigenschaften
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)piperidine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH.H2O/c1-2-7-12(6-1)9-10-4-3-5-11-8-10;;;/h10-11H,1-9H2;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACZWWOTJWCWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCNC2.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6136088.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B6136091.png)
![2-[2-({2-[(4-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6136094.png)
![(3-{5-[3-(diethylamino)-1-propyn-1-yl]-2,4-dipropoxyphenyl}-2-propyn-1-yl)diethylamine dihydrochloride](/img/structure/B6136106.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6136114.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6136118.png)

![1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6136132.png)
![N-[1-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6136134.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6136139.png)

![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136168.png)
